molecular formula C11H20O2 B14437186 (Z)-dec-2-enoic acid methyl ester

(Z)-dec-2-enoic acid methyl ester

Cat. No.: B14437186
M. Wt: 184.27 g/mol
InChI Key: VVBWOSGRZNCEBX-KTKRTIGZSA-N
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Description

(Z)-2-Decenoic acid methyl ester is an organic compound with the molecular formula C11H20O2. It is an ester derived from (Z)-2-decenoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Decenoic acid methyl ester typically involves the esterification of (Z)-2-decenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(Z)-2-Decenoic acid+MethanolH2SO4(Z)-2-Decenoic acid methyl ester+Water\text{(Z)-2-Decenoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{(Z)-2-Decenoic acid methyl ester} + \text{Water} (Z)-2-Decenoic acid+MethanolH2​SO4​​(Z)-2-Decenoic acid methyl ester+Water

Industrial Production Methods

In industrial settings, the production of (Z)-2-Decenoic acid methyl ester can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction conditions are optimized to achieve high yields and purity of the ester.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Decenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester can yield alcohols or other reduced products.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

(Z)-2-Decenoic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Decenoic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl octanoate: An ester with a similar structure but a shorter carbon chain.

    Methyl decanoate: An ester with a similar structure but a saturated carbon chain.

    Methyl oleate: An ester with a similar structure but a longer carbon chain and a different position of the double bond.

Uniqueness

(Z)-2-Decenoic acid methyl ester is unique due to its specific double bond configuration (Z) and its chain length. These structural features contribute to its distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill as effectively.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (Z)-dec-2-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-8H2,1-2H3/b10-9-

InChI Key

VVBWOSGRZNCEBX-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCC/C=C\C(=O)OC

Canonical SMILES

CCCCCCCC=CC(=O)OC

Origin of Product

United States

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